gamma-Glutamyl-gamma-aminobutyraldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

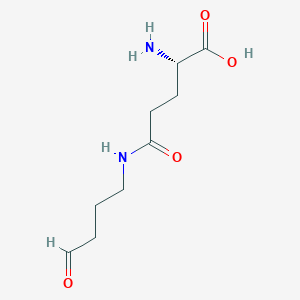

Gamma-glutamyl-gamma-aminobutyraldehyde is an L-glutamine derivative that is L-glutamine in which a hydrogen attached to the amide nitrogen is replaced by a 4-oxobutyl group. It has a role as an Escherichia coli metabolite. It is a L-glutamine derivative, an aldehyde and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a this compound zwitterion.

科学研究应用

Synthesis Pathways

The synthesis of gamma-Glutamyl-gamma-aminobutyraldehyde occurs primarily through the following pathways:

- GABA Metabolic Pathway : In this pathway, GABA is synthesized from glutamate via the action of glutamate decarboxylase. The compound can then be formed through the oxidation of gamma-glutamylputrescine by specific enzymes .

- Putrescine Utilization Pathway : This pathway involves the γ-glutamylation of putrescine, leading to the production of this compound, which is subsequently converted into GABA .

Metabolic Engineering

This compound is increasingly relevant in metabolic engineering, particularly for the microbial production of GABA and delta-aminolevulinic acid (ALA). These compounds are valuable in various fields including agriculture and medicine due to their multifunctional properties . The microbial synthesis of these compounds presents an eco-friendly alternative to traditional chemical synthesis methods.

Therapeutic Potential

Research has indicated that this compound may have therapeutic implications. GABA, which is derived from this compound, serves as an important inhibitory neurotransmitter in the mammalian nervous system. It has been linked to various health benefits including anti-diabetic and anti-hypertensive effects . Additionally, its role as a potential treatment for neurological disorders is being explored.

Biomarker for Disease

Elevated levels of this compound have been observed in certain pathological conditions. For instance, its presence has been noted in metabolic profiles during acute infections, suggesting its potential as a biomarker for disease states . Understanding its role in these contexts could lead to improved diagnostic tools.

Case Study 1: Elevated Gamma Glutamyl Transferase Levels

A case study highlighted a young male with elevated Gamma Glutamyl Transferase (GGT) levels during routine medical checks. This elevation was linked to prior chemotherapy treatment for Acute Lymphoblastic Leukemia. The ongoing elevation raised concerns about liver function and prompted further investigation into metabolic pathways involving gamma-glutamyl compounds .

Case Study 2: Microbial Production Optimization

In another study focused on optimizing microbial production of GABA, researchers employed genetic modifications to enhance the yield of gamma-aminobutyric acid through pathways involving this compound. This research demonstrated significant advancements in producing these compounds sustainably for agricultural applications .

Table 1: Comparison of Metabolic Pathways Involving this compound

| Pathway | Key Enzymes | End Products | Applications |

|---|---|---|---|

| GABA Metabolic Pathway | Glutamate Decarboxylase | GABA | Neurological health |

| Putrescine Utilization Pathway | PuuA, PuuB | Gamma-aminobutyric acid | Agricultural growth regulators |

Table 2: Therapeutic Applications of GABA Derivatives

| Application | Description | Potential Benefits |

|---|---|---|

| Anti-diabetic | Reduces insulin resistance | Improves glucose metabolism |

| Anti-hypertensive | Lowers blood pressure | Reduces cardiovascular risks |

| Neuroprotective | Protects against neurodegenerative diseases | Enhances cognitive function |

属性

分子式 |

C9H16N2O4 |

|---|---|

分子量 |

216.23 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-oxo-5-(4-oxobutylamino)pentanoic acid |

InChI |

InChI=1S/C9H16N2O4/c10-7(9(14)15)3-4-8(13)11-5-1-2-6-12/h6-7H,1-5,10H2,(H,11,13)(H,14,15)/t7-/m0/s1 |

InChI 键 |

JZNLEPLZUABCSQ-ZETCQYMHSA-N |

SMILES |

C(CC=O)CNC(=O)CCC(C(=O)O)N |

手性 SMILES |

C(CC=O)CNC(=O)CC[C@@H](C(=O)O)N |

规范 SMILES |

C(CC=O)CNC(=O)CCC(C(=O)O)N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。